molecular formula C9H16ClF2NO B2906045 [6-(Aminomethyl)-2,2-difluorospiro[3.3]heptan-6-yl]methanol;hydrochloride CAS No. 2305251-63-0

[6-(Aminomethyl)-2,2-difluorospiro[3.3]heptan-6-yl]methanol;hydrochloride

Cat. No. B2906045
CAS RN: 2305251-63-0
M. Wt: 227.68
InChI Key: WSPJAIWHUFXSNH-UHFFFAOYSA-N
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Description

“[6-(Aminomethyl)-2,2-difluorospiro[3.3]heptan-6-yl]methanol;hydrochloride” is a chemical compound with a molecular weight of 245.67 . It is also known as 6-(aminomethyl)-2-(trifluoromethyl)spiro[3.3]heptan-2-ol hydrochloride . The compound is stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14F3NO.ClH/c10-9(11,12)8(14)4-7(5-8)1-6(2-7)3-13;/h6,14H,1-5,13H2;1H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 245.67 . It is a powder that is stored at room temperature .

Safety and Hazards

The compound has been labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335, which indicate that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation, respectively .

properties

IUPAC Name

[6-(aminomethyl)-2,2-difluorospiro[3.3]heptan-6-yl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2NO.ClH/c10-9(11)3-7(4-9)1-8(2-7,5-12)6-13;/h13H,1-6,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPJAIWHUFXSNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(CN)CO)CC(C2)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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